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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162 Get Quote

In-Depth Technical Guide: J-104129
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

pharmacological properties, and experimental evaluation of J-104129, a potent and selective

muscarinic M3 receptor antagonist.

Chemical Structure and Properties
J-104129 is a synthetic compound belonging to the class of 4-acetamidopiperidine derivatives.

[1] It is scientifically known as (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-

piperidinyl]-Benzeneacetamide fumarate. The compound is typically available as a white to

beige powder.
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Property Value Source

IUPAC Name

(αR)-α-Cyclopentyl-α-hydroxy-

N-[1-(4-methyl-3-penten-1-

yl)-4-piperidinyl]-

Benzeneacetamide fumarate

CAS Number 257603-40-0

Molecular Formula C₂₈H₄₀N₂O₆ [2]

Molecular Weight 500.63 g/mol [3]

Form Powder

Color White to beige

Pharmacological Properties and Mechanism of
Action
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, with

significantly lower affinity for the M2 receptor subtype.[1] This selectivity is a key feature of its

pharmacological profile.

Receptor Binding Affinity
Radioligand binding assays have been used to determine the affinity of J-104129 for various

human muscarinic receptor subtypes. The equilibrium dissociation constants (Ki) demonstrate

its high affinity and selectivity for the M3 receptor.

Receptor Subtype Ki (nM)

Human Muscarinic M1 19

Human Muscarinic M2 490

Human Muscarinic M3 4.2

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]
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Functional Antagonism
The functional antagonist activity of J-104129 has been demonstrated in isolated tissue

preparations. In isolated rat trachea, it potently antagonizes acetylcholine (ACh)-induced

contractions.

Parameter Value

KB (rat trachea) 3.3 nM

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

In Vivo Efficacy
Oral administration of J-104129 has been shown to effectively antagonize acetylcholine-

induced bronchoconstriction in anesthetized rats, highlighting its potential as a bronchodilator.

[1]

Parameter Value

ED₅₀ (rat, oral) 0.58 mg/kg

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Mechanism of Action: M3 Receptor Blockade
The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling

cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular

Ca²⁺ levels in smooth muscle cells, such as those in the airways, lead to contraction.

J-104129, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine

from binding and initiating this signaling cascade. This blockade of the M3 receptor leads to

smooth muscle relaxation and bronchodilation.
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Caption: M3 Receptor Signaling Pathway and J-104129's Point of Intervention.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of J-104129.

Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the determination of the binding affinity (Ki) of J-104129 for human

muscarinic M1, M2, and M3 receptors.

Materials:

Cell membranes expressing human M1, M2, or M3 receptors.

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

J-104129 stock solution of varying concentrations.

Atropine for determination of non-specific binding.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filters.
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Scintillation fluid and counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration

near its Kd), and either varying concentrations of J-104129 (for competition binding) or a

saturating concentration of atropine (for non-specific binding) or buffer (for total binding).

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-

specifically bound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. The IC₅₀ value for J-104129 is determined by non-linear regression of the

competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Caption: Experimental Workflow for Radioligand Binding Assay.
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Isolated Rat Trachea Assay for Functional Antagonism
This protocol describes the determination of the functional antagonist potency (KB) of J-
104129.

Materials:

Male Sprague-Dawley rats.

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

Acetylcholine (ACh) stock solution.

J-104129 stock solution.

Organ bath system with isometric force transducers.

Procedure:

Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments

and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes,

with regular changes of the bath solution.

Cumulative Concentration-Response Curve to ACh: Generate a cumulative concentration-

response curve for ACh to establish a baseline contractile response.

Incubation with J-104129: After washing out the ACh, incubate the tissues with a known

concentration of J-104129 for a predetermined time (e.g., 30-60 minutes).

Second ACh Concentration-Response Curve: In the presence of J-104129, generate a

second cumulative concentration-response curve for ACh.

Data Analysis: Compare the ACh concentration-response curves in the absence and

presence of J-104129. The rightward shift of the curve in the presence of the antagonist is

used to calculate the dose ratio. The Schild equation is then used to determine the pA₂

value, from which the KB value is derived.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Bronchoconstriction Assay in Anesthetized Rats
This protocol details the evaluation of the in vivo efficacy (ED₅₀) of orally administered J-
104129 against ACh-induced bronchoconstriction.

Materials:

Male Sprague-Dawley rats.

Anesthetic (e.g., pentobarbital).

Tracheal cannula and ventilator.

Femoral vein and artery catheters.

J-104129 for oral administration.

Acetylcholine (ACh) for intravenous administration.

System for measuring pulmonary resistance and dynamic compliance.

Procedure:

Animal Preparation: Anesthetize the rats and insert a tracheal cannula for mechanical

ventilation. Catheterize the femoral vein for drug administration and the femoral artery for

blood pressure monitoring.

Baseline Measurements: Record baseline pulmonary resistance and dynamic compliance.

Oral Administration of J-104129: Administer J-104129 or vehicle orally at various doses to

different groups of animals.

ACh Challenge: At a specific time point after oral administration (e.g., 60 minutes),

administer a bolus intravenous injection of ACh to induce bronchoconstriction.

Measurement of Bronchoconstriction: Record the peak increase in pulmonary resistance

following the ACh challenge.
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Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction

for each dose of J-104129 compared to the vehicle-treated group. Determine the ED₅₀ value,

the dose required to produce 50% of the maximal inhibition, by non-linear regression

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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